Mesembrinol

Übersicht

Beschreibung

Mesembrinol is an alkaloid compound found in the plant Sceletium tortuosum, commonly known as kanna. This plant has been traditionally used by indigenous people in South Africa for its mood-enhancing properties. This compound is one of several alkaloids present in kanna, contributing to its pharmacological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of mesembrinol involves several steps, starting from the extraction of the alkaloid from the plant material. The plant material is typically subjected to Soxhlet extraction using a suitable solvent such as ethanol. The crude extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Sceletium tortuosum. The plant material is harvested, dried, and then subjected to solvent extraction. The extract is concentrated and purified using industrial-scale chromatography to obtain this compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Mesembrinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form mesembrine.

Reduction: Reduction of this compound can yield dihydrothis compound.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products

Oxidation: Mesembrine

Reduction: Dihydrothis compound

Substitution: Various N-substituted derivatives

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mesembrinol is primarily recognized for its serotonin reuptake inhibiting properties. It has been identified as a selective serotonin reuptake inhibitor with a high affinity (K_i = 1.4 nM) for the serotonin transporter, which suggests its potential efficacy in treating mood disorders such as depression and anxiety . Additionally, this compound exhibits weak inhibition of phosphodiesterase 4 (PDE4), further contributing to its antidepressant effects .

Table 1: Key Pharmacological Properties of this compound

| Property | Value |

|---|---|

| Serotonin Reuptake Inhibition | K_i = 1.4 nM |

| PDE4 Inhibition | K_i = 7,800 nM |

| Source | Sceletium tortuosum |

Anxiolytic Effects

Research indicates that this compound significantly contributes to the anxiolytic effects observed in products derived from Sceletium tortuosum, such as Zembrin®. In controlled studies, this compound demonstrated effectiveness in reducing anxiety-like behaviors in animal models, particularly at specific concentrations .

- Case Study : In a study involving larvae exposed to reserpine, this compound was found to significantly decrease locomotor activity at concentrations of 12.5 μg/mL, indicating its potential as an anxiolytic agent .

Antidepressant Effects

This compound's role as an antidepressant is supported by its mechanism of action as a serotonin reuptake inhibitor. Animal studies have shown that this compound can reduce behavioral despair in forced swim tests, suggesting its efficacy in alleviating depressive symptoms .

- Case Study : A study demonstrated that low doses of this compound significantly reduced immobility time compared to control groups, affirming its antidepressant potential .

Stress Response Modulation

In vitro studies have explored this compound's effects on steroid synthesis under stress conditions. The compound showed promise in enhancing cell viability and modulating steroid hormone production, which may translate into therapeutic benefits for stress-related disorders .

Future Research Directions

While current findings are promising, further research is necessary to fully elucidate the mechanisms underlying this compound's effects and to explore its potential applications in clinical settings. Ongoing studies aim to investigate:

- Synergistic Effects : The interaction between this compound and other alkaloids present in Sceletium tortuosum could enhance therapeutic outcomes.

- Pharmacokinetics : Understanding the absorption and metabolism of this compound will be crucial for developing effective dosing regimens.

- Clinical Trials : Future clinical trials are needed to assess the safety and efficacy of this compound in human populations.

Wirkmechanismus

Mesembrinol exerts its effects primarily through the inhibition of serotonin reuptake, leading to increased levels of serotonin in the synaptic cleft. This action is similar to that of selective serotonin reuptake inhibitors, which are commonly used as antidepressants. Additionally, this compound may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Mesembrine

- Mesembrenone

- Mesembranol

Uniqueness

Mesembrinol is unique among its analogs due to its specific chemical structure, which allows it to interact with multiple neurotransmitter systems. This multifaceted mechanism of action may contribute to its potential therapeutic benefits, distinguishing it from other similar compounds.

Biologische Aktivität

Mesembrinol, a member of the mesembrine alkaloid family, is derived from the South African plant Sceletium tortuosum, commonly known as kanna. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of psychiatry and pharmacology. The biological activity of this compound has been the subject of various studies, highlighting its effects on mood enhancement, anti-inflammatory properties, and potential neuroprotective effects.

Chemical Structure and Properties

This compound is structurally related to other mesembrine alkaloids such as mesembrine and mesembrenone. Its chemical formula is CHNO, and it exhibits a complex molecular structure that contributes to its pharmacological activity.

Table 1: Comparison of Mesembrine Alkaloids

| Alkaloid | Chemical Formula | Key Properties |

|---|---|---|

| Mesembrine | CHNO | Serotonin reuptake inhibitor |

| Mesembrenone | CHNO | PDE4 inhibitor, antidepressant effects |

| This compound | CHNO | Potential neuroprotective effects |

Antidepressant Effects

Research indicates that this compound has significant antidepressant properties. It acts primarily as a serotonin reuptake inhibitor, which aligns with traditional uses of Sceletium tortuosum for mood enhancement. A study highlighted that this compound, along with other alkaloids, demonstrated efficacy in alleviating symptoms of mild to moderate depression by enhancing serotonin levels in the brain .

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects. In vitro studies have shown that it can reduce pro-inflammatory cytokines, which are often elevated in chronic conditions such as diabetes and obesity. This property suggests potential therapeutic applications in managing inflammation-related diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective capabilities of this compound. It has been suggested that this compound may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative damage .

Study on Mood Enhancement

A clinical trial involving patients with mild to moderate depression reported significant improvements in mood after administration of a standardized extract of Sceletium tortuosum, which contains this compound among other alkaloids. The trial utilized a double-blind placebo-controlled design, demonstrating the efficacy of this compound in enhancing overall well-being .

Anti-inflammatory Mechanism Investigation

In another study focusing on the anti-inflammatory mechanisms of this compound, researchers found that it effectively inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses. This study utilized both in vitro cell cultures and in vivo animal models to validate the findings .

Eigenschaften

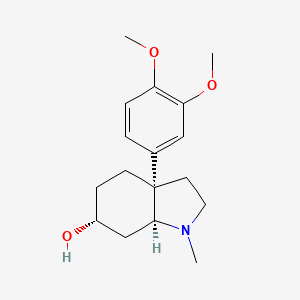

IUPAC Name |

(3aS,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,6,7,7a-hexahydro-2H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,13,16,19H,6-9,11H2,1-3H3/t13-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMLOZVRLWHOBN-COXVUDFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1CC(CC2)O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1C[C@@H](CC2)O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331739 | |

| Record name | Mesembrinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23544-42-5 | |

| Record name | (-)-Mesembranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23544-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesembrinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.